2,5-Dimethyl-4-hydroxymethylphenylboronic acid pinacol ester
CAS No.: 2121514-86-9
Cat. No.: VC11677458
Molecular Formula: C15H23BO3
Molecular Weight: 262.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2121514-86-9 |
---|---|
Molecular Formula | C15H23BO3 |
Molecular Weight | 262.15 g/mol |
IUPAC Name | [2,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol |
Standard InChI | InChI=1S/C15H23BO3/c1-10-8-13(11(2)7-12(10)9-17)16-18-14(3,4)15(5,6)19-16/h7-8,17H,9H2,1-6H3 |
Standard InChI Key | SPGZIBWXOWOIOP-UHFFFAOYSA-N |
SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C)CO)C |
Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C)CO)C |
Introduction
Structural and Chemical Identity
The molecular formula of 2,5-dimethyl-4-hydroxymethylphenylboronic acid pinacol ester is , with a molecular weight of 234.10 g/mol . The structure consists of a phenyl ring substituted with methyl groups at the 2- and 5-positions, a hydroxymethyl group at the 4-position, and a pinacol boronic ester moiety. The compound’s SMILES notation is CC1(C)OB(OC1(C)C)C1=CC=C(CO)C=C1
, reflecting its stereoelectronic configuration .
Physicochemical Properties
The compound exhibits moderate lipophilicity, with a consensus log of 1.24, as calculated by multiple predictive models (XLOGP3: 2.02, WLOGP: 1.33) . Its aqueous solubility is 0.474 mg/mL (0.00203 mol/L), classifying it as soluble under standard conditions . Key thermodynamic and spectroscopic data include:
Property | Value |
---|---|
Boiling Point | Not available |
TPSA (Topological Polar Surface Area) | 38.69 Ų |
Molar Refractivity | 69.05 |
Synthetic Accessibility | 2.86 (scale: 1–10, higher = simpler) |
The compound’s stability under reflux conditions in acetonitrile and dichloromethane has been experimentally validated, with no reported decomposition at temperatures up to 80°C .
Synthesis and Optimization
Primary Synthetic Route
The most widely reported synthesis involves the reaction of 4-(hydroxymethyl)phenylboronic acid with pinacol in acetonitrile, catalyzed by magnesium sulfate under reflux (80°C, 24 hours) . This method achieves an 85% yield after purification via silica gel chromatography using ethyl acetate/hexane (1:1) . The reaction mechanism proceeds through dehydration, facilitated by the hygroscopic nature of MgSO, to form the boronic ester:
Alternative Methodologies
A second route employs N,N'-carbonyldiimidazole (CDI) in dichloromethane at room temperature to activate the hydroxymethyl group for subsequent functionalization . This method, while efficient (85% yield), requires anhydrous conditions and inert atmosphere to prevent hydrolysis of the boronic ester .
Pharmacokinetic and Toxicological Profile
ADME Characteristics
The compound demonstrates high gastrointestinal absorption (GI absorption: High) and blood-brain barrier permeability (BBB permeant: Yes), as predicted by in silico models . It is identified as a P-glycoprotein substrate, suggesting potential efflux mechanisms that could limit bioavailability .
Hazard Classification
According to Globally Harmonized System (GHS) criteria, the compound carries the following hazards :
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
Recommended precautions include using personal protective equipment (P261: Avoid breathing dust/fume) and immediate rinsing upon contact (P305+P351+P338: IF IN EYES, rinse cautiously with water for several minutes) .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The compound serves as a key partner in palladium-catalyzed Suzuki-Miyaura reactions. For example, its coupling with methyl 5-bromo-3-(4-methyl-benzylamino)-thiophene-2-carboxylate in the presence of Pd(PPh) yields biaryl derivatives with 72% efficiency . This reaction, conducted in DMF/aqueous NaCO at 100°C, highlights the ester’s stability under demanding conditions .
Functional Group Compatibility
Studies confirm tolerance toward ester, amide, and hydroxymethyl groups during borylation reactions . The pinacol ester’s steric bulk enables selective coupling at less hindered positions, as demonstrated in the synthesis of ortho-substituted biaryls .
Industrial and Research Utility
Pharmaceutical Intermediates
The compound’s role in synthesizing kinase inhibitors and antiviral agents has been documented. Its boronic ester group facilitates late-stage functionalization, reducing the need for protecting-group manipulations in multi-step syntheses .
Material Science Applications
While direct applications in materials are less reported, analogous pinacol boronic esters have been used in polymer cross-linking and sensor development. The hydroxymethyl group may enable covalent attachment to hydroxylated surfaces .
Comparative Analysis with Analogues
Structural Analogues
Key analogues include:
-
(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol (CAS 443776-76-9): Higher aqueous solubility (0.812 mg/mL) due to reduced methyl substitution .
-
4,4,5,5-Tetramethyl-2-(m-tolyl)-1,3,2-dioxaborolane (CAS 253342-48-2): Lacks hydroxymethyl group, limiting its utility in conjugation chemistry .
Reactivity Trends
Electron-donating methyl groups enhance the boronic ester’s stability but reduce electrophilicity at the boron center. This trade-off necessitates careful optimization of coupling conditions .
Future Directions
Catalytic Innovations
Recent advances in transition-metal-free borylation using silyl boronic esters (e.g., dimethylphenylsilyl boronic acid pinacol ester) suggest routes to improve atom economy and reduce catalyst costs .
Targeted Drug Delivery
The hydroxymethyl group’s potential for PEGylation or glycosylation could enable prodrug strategies, enhancing tissue-specific delivery of boronic acid therapeutics .
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